methyl 1-[2-(N'-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-[2-(N’-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a hydroxycarbamimidoyl group, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[2-(N’-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate typically involves the coupling of 2-cyanobenzamide derivatives with hydroxyamine. This process includes the following steps:
Coupling Reaction: The 2-cyanobenzamide derivative is reacted with hydroxyamine under controlled conditions to form the hydroxycarbamimidoyl group.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring that reaction conditions such as temperature, pressure, and reagent concentrations are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[2-(N’-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.
Scientific Research Applications
Methyl 1-[2-(N’-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of peptidomimetics and other complex organic molecules.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-[2-(N’-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate involves its interaction with molecular targets such as enzymes. The hydroxycarbamimidoyl group can act as a nitric oxide donor, releasing nitric oxide upon enzymatic transformation. This release of nitric oxide can modulate various biological pathways, including vasodilation and inhibition of platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
Methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids: These compounds share the hydroxycarbamimidoyl group and are used in peptidomimetic synthesis.
N-hydroxy-L-indospicine: A natural product amino acid analogue of L-arginine, known for its enzyme inhibition properties.
Uniqueness
Methyl 1-[2-(N’-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate is unique due to its specific combination of a pyrrolidine ring and a hydroxycarbamimidoyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H17N3O3 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
methyl 1-[(3Z)-3-amino-3-hydroxyiminopropyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H17N3O3/c1-15-9(13)7-3-2-5-12(7)6-4-8(10)11-14/h7,14H,2-6H2,1H3,(H2,10,11) |
InChI Key |
BUPGSVXWTHNQMC-UHFFFAOYSA-N |
Isomeric SMILES |
COC(=O)C1CCCN1CC/C(=N/O)/N |
Canonical SMILES |
COC(=O)C1CCCN1CCC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.